N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide
Description
N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Properties
IUPAC Name |
N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-5-13(6-8(2)3)10(15)7-14-11(16)17-9(4)12-14/h2,5-7H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBROXKPEPBUIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)CN1C(=O)SC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of N-ethyl-N-(2-methylprop-2-enyl)acetamide with a suitable thiadiazole precursor in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: The compound has shown promise in medicinal chemistry, where it may be explored for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
N-ethyl-N-(2-methylprop-2-enyl)acetamide
5-methyl-2-oxo-1,3,4-thiadiazol-3-yl derivatives
Other thiadiazole derivatives
Uniqueness: N-ethyl-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)-N-(2-methylprop-2-enyl)acetamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and heterocyclic ring system distinguishes it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
